![molecular formula C20H21N3O2S B2516519 (1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 883515-45-5](/img/structure/B2516519.png)
(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Heterocyclic Compounds : The synthesis of complex heterocyclic compounds, such as those related to tetrahydroisoquinolines and pyrrolidines, has been extensively studied due to their potential therapeutic applications. These compounds exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. Techniques such as Povarov cycloaddition reactions and N-furoylation processes are commonly employed in their synthesis, utilizing various starting reagents to achieve the desired molecular structures (Bonilla-Castañeda et al., 2022).
Biological Activity and Therapeutic Potential : The synthesis of tetrahydroisoquinolinones and related compounds often targets the incorporation of pharmacophoric substituents that confer significant biological activity. This includes the exploration of their utility in developing new therapeutic agents with potential anticancer and antimicrobial effects. The structural modification of these compounds, such as through cyclization reactions and the introduction of various substituents, is critical for enhancing their pharmacological profiles (Kandinska et al., 2006).
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that indole derivatives, which share some structural similarities with this compound, can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a variety of biochemical pathways.
Result of Action
Given the range of biological activities associated with similar indole derivatives , it is possible that this compound could have a variety of effects at the molecular and cellular level.
properties
IUPAC Name |
[1-amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c21-16-15-12-6-1-2-7-13(12)17(14-8-5-11-25-14)22-19(15)26-18(16)20(24)23-9-3-4-10-23/h5,8,11H,1-4,6-7,9-10,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDZILBNGAISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2C4=CC=CO4)SC(=C3N)C(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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